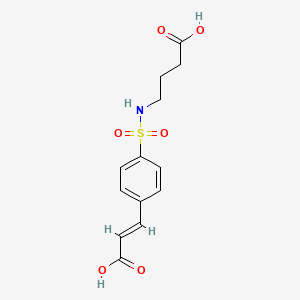

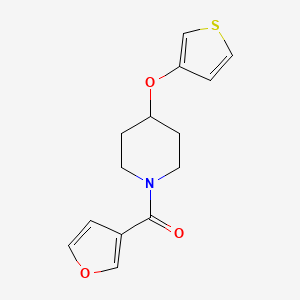

![molecular formula C19H22N4O4 B3020052 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-10-2](/img/structure/B3020052.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

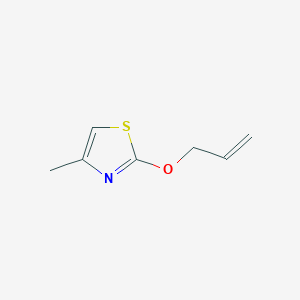

The compound "(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of organic compounds known as 2,3-dihydrobenzo[b][1,4]dioxins. These compounds are characterized by a benzo[b][1,4]dioxin core that is partially saturated, having a dihydro structure on the 2,3-positions of the benzo ring. The compound is further modified with additional functional groups that include a pyridazinyl moiety and a pyrrolidinyl methanone structure.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This reaction proceeds in the presence of catalytic amounts of PdI2, KI, and under a CO-air mixture, leading to the formation of compounds with significant stereoselectivity, favoring the Z isomers .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction analysis, which provides detailed information about the stereochemistry and the configuration around the double bond of the major stereoisomers . This technique is crucial for confirming the molecular geometry and the relative positioning of the various substituents on the dihydrobenzo[1,4]dioxin core.

Chemical Reactions Analysis

The 2,3-dihydrobenzo[b][1,4]dioxin moiety has been incorporated into various chemical structures to enhance biological activity. For instance, it has been used in the design of B-Raf kinase inhibitors, where the introduction of this structure has been shown to reinforce the binding of compounds to the receptor, resulting in improved bioactivity . The synthesis of these compounds involves multiple steps, including the formation of Schiff's bases, cyclization reactions, and further functionalization to achieve the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzo[b][1,4]dioxin derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the molecule, which in turn can influence its reactivity in further chemical transformations . The specific properties of the compound would need to be determined experimentally, as they are not detailed in the provided papers.

Relevant Case Studies

Case studies involving 2,3-dihydrobenzo[b][1,4]dioxin derivatives include the development of novel inhibitors for B-Raf kinase, which is a target for cancer therapy. Compounds containing this moiety have shown potent biological activity against B-Raf(V600E) and human melanoma cell lines, with some derivatives exhibiting comparable activity to known drugs like Erlotinib . These studies highlight the therapeutic potential of these compounds and the importance of the 2,3-dihydrobenzo[b][1,4]dioxin structure in medicinal chemistry.

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. It’s important to handle all chemicals with care and follow appropriate safety protocols. More specific information would typically be found in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Given the limited information available on this compound, future research could focus on elucidating its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. This could involve experimental studies as well as computational modeling. Additionally, the potential applications of this compound, such as its possible role as an immunomodulator , could be explored further.

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-22(2)17-7-8-18(21-20-17)26-13-9-10-23(11-13)19(24)16-12-25-14-5-3-4-6-15(14)27-16/h3-8,13,16H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRIDKALMXGCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B3019976.png)

![2-(2-chlorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B3019979.png)

![N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide](/img/structure/B3019992.png)